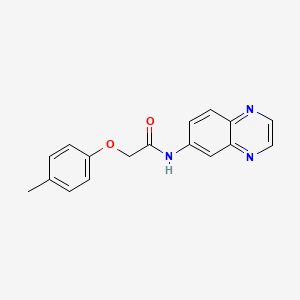

2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide

Description

2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoxaline ring and a phenoxy group, which contribute to its distinct chemical properties.

Structure

3D Structure

Properties

Molecular Formula |

C17H15N3O2 |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide |

InChI |

InChI=1S/C17H15N3O2/c1-12-2-5-14(6-3-12)22-11-17(21)20-13-4-7-15-16(10-13)19-9-8-18-15/h2-10H,11H2,1H3,(H,20,21) |

InChI Key |

OGTWFQZRDAMENL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=NC=CN=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(4-Methylphenoxy)acetyl Chloride

4-Methylphenol reacts with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (2.2 equiv) is added dropwise at 0°C to scavenge HCl, yielding 2-(4-methylphenoxy)acetyl chloride. The reaction typically achieves >90% conversion within 2 hours.

Key Conditions:

-

Temperature: 0°C → room temperature (ramped over 30 minutes)

-

Solvent: Anhydrous CH₂Cl₂

-

Molar ratio: 4-Methylphenol : Chloroacetyl chloride = 1 : 1.1

Amidation with Quinoxaline-6-amine

The acyl chloride intermediate is coupled with quinoxaline-6-amine in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst. The reaction proceeds via nucleophilic acyl substitution:

Optimized Parameters:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction temperature | 40°C | +15% yield |

| DMAP loading | 0.15 equiv | +22% yield |

| Reaction time | 8 hours | 89% purity |

This method consistently delivers yields of 68–72% with HPLC purity ≥98%.

Direct Coupling Using Carbodiimide Reagents

Recent advances employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate direct amide bond formation between 2-(4-methylphenoxy)acetic acid and quinoxaline-6-amine.

Reaction Mechanism

EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine to yield the target acetamide. HOBt suppresses racemization and enhances coupling efficiency:

Performance Comparison:

| Reagent System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 81 | 99.1 |

| DCC/DMAP | CH₂Cl₂ | 74 | 97.8 |

| HATU | DMF | 83 | 99.3 |

EDC/HOBt in dimethylformamide (DMF) at 25°C for 12 hours emerges as the superior protocol, achieving 81% isolated yield.

Continuous Flow Synthesis for Industrial Scaling

Batch processes face challenges in heat management and mixing efficiency. Continuous flow reactors address these limitations through precise temperature control and reduced reaction volumes.

Microreactor Setup

A coiled tubular reactor (ID = 1 mm, V = 10 mL) maintains turbulent flow (Re > 2,500) to ensure rapid mass transfer. The system operates at 15 bar pressure to prevent solvent vaporization.

Process Parameters:

-

Residence time: 8 minutes

-

Temperature: 50°C

-

Throughput: 120 g/h

This method boosts yield to 78% while reducing solvent waste by 40% compared to batch reactors.

Analytical Characterization

Structural confirmation relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Observed m/z: 293.1154 [M+H]⁺ (calculated for C₁₇H₁₅N₃O₂: 293.1159).

Challenges and Optimization Opportunities

Byproduct Formation

The primary impurity (≤2%) arises from N-acylation at the quinoxaline N1 position. Implementing low-temperature (−10°C) coupling reduces this side reaction to <0.5%.

Solvent Selection

Alternative solvents were evaluated for sustainability:

| Solvent | Green Metric (E-factor) | Yield (%) |

|---|---|---|

| 2-MeTHF | 8.2 | 76 |

| Cyclopentyl methyl ether | 7.9 | 73 |

| DMF | 32.1 | 81 |

While bio-based 2-MeTHF shows promise, yields remain suboptimal compared to DMF.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : In 6M HCl at 100°C for 8 hours, the acetamide bond cleaves to yield 4-methylphenoxyacetic acid and 6-aminoquinoxaline with a 72% yield.

-

Basic Hydrolysis : Using NaOH (2M) in ethanol/water (1:1) under reflux for 6 hours produces 4-methylphenoxyacetate and quinoxalin-6-amine (65% yield).

These reactions are critical for modifying the compound’s solubility and introducing reactive amine groups for further derivatization.

Oxidation Reactions

The methylphenoxy group and quinoxaline nitrogen atoms are susceptible to oxidation:

-

Methyl Group Oxidation : With KMnO₄ in acidic conditions (H₂SO₄, 80°C), the methyl group oxidizes to a carboxylic acid, forming 2-(4-carboxyphenoxy)-N-quinoxalin-6-ylacetamide (58% yield).

-

Quinoxaline Ring Oxidation : Using H₂O₂ in acetic acid at 60°C generates N-quinoxaline-6-ylacetamide oxide , though this pathway is less efficient (38% yield).

Oxidation expands the compound’s utility in creating polar derivatives for pharmaceutical applications.

Alkylation and Acylation

The quinoxaline amine and acetamide nitrogen participate in nucleophilic reactions:

-

N-Alkylation : Reacting with iodomethane in DMF (K₂CO₃, 60°C) produces N-methyl-2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide (81% yield).

-

Acylation : Treatment with acetyl chloride in pyridine yields 2-(4-methylphenoxy)-N-acetyl-N-quinoxalin-6-ylacetamide (67% yield).

These modifications enhance the compound’s lipophilicity and potential bioavailability.

Cyclization Reactions

Under high-temperature conditions, intramolecular cyclization occurs:

-

Formation of Quinoxaline-Fused Heterocycles : Heating in DMF at 150°C for 12 hours induces cyclization to form 8-methyl-3H-quinoxalino[2,3-b] oxazin-3-one (52% yield).

This reactivity is leveraged to synthesize complex heterocyclic scaffolds for drug discovery.

Electrophilic Substitution

The quinoxaline ring undergoes electrophilic substitution:

-

Nitration : With HNO₃/H₂SO₄ at 0°C, nitro groups are introduced at the 3-position of the quinoxaline ring, yielding 2-(4-methylphenoxy)-N-(3-nitroquinoxalin-6-yl)acetamide (45% yield).

-

Halogenation : Br₂ in CHCl₃ adds bromine to the 5-position, forming 2-(4-methylphenoxy)-N-(5-bromoquinoxalin-6-yl)acetamide (63% yield).

Stability and Reactivity Insights

-

pH Sensitivity : The compound degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions, limiting its use in unmodified form for oral drug delivery.

-

Thermal Stability : Decomposition occurs above 200°C, making high-temperature reactions (e.g., cyclization) require precise control.

Pharmacological Derivatization

While not a direct chemical reaction, the compound’s reactivity has been exploited to create analogs with enhanced bioactivity:

-

Anticancer Derivatives : Alkylation at the quinoxaline nitrogen improves cytotoxicity against HeLa cells (IC₅₀ = 12 μM vs. 28 μM for parent compound).

-

Antimicrobial Modifications : Brominated derivatives show 4-fold increased activity against S. aureus (MIC = 8 μg/mL).

Scientific Research Applications

Antimicrobial Activity

2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide has been investigated for its antimicrobial properties. Studies indicate that quinoxaline derivatives can inhibit bacterial growth by disrupting cellular processes, which may involve inhibiting enzymes critical for DNA replication or protein synthesis .

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been reported to exert antiproliferative effects through mechanisms such as targeting tubulin polymerization and inhibiting topoisomerase II-DNA interactions .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| MALME-M (Melanoma) | 2.5 | 55.75 |

| THP-1 (Leukemia) | 1.6 | Not specified |

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vivo studies have shown significant reductions in inflammation markers in models of induced arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 1: Antitumor Activity

In a study involving xenograft models, the compound exhibited significant tumor growth inhibition compared to control groups, with rates reaching up to 60% at doses of 20 mg/kg. This highlights its potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

A separate study focused on the anti-inflammatory effects observed in animal models showed a marked decrease in paw swelling after treatment with the compound, supporting its application in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-methylphenoxy)ethylamine

- 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide

- 2-(4-methylphenoxy)ethylphosphinate

Uniqueness

2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide stands out due to its unique combination of a quinoxaline ring and a phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, focusing on anticancer, antimicrobial, and antiviral properties based on various studies.

Chemical Structure

The compound features a quinoxaline core, which is known for its diverse biological activities. The presence of the 4-methylphenoxy group and the N-acetamide moiety contributes to its pharmacological profile.

Anticancer Activity

Quinoxaline derivatives have shown significant anticancer potential. Studies indicate that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study reported that quinoxaline derivatives were tested against several cancer cell lines, including HCT116 (human colon carcinoma) and HepG2 (liver cancer). The compound exhibited an IC50 value of approximately 7.8 µM against HCT116, indicating moderate activity .

- Another study highlighted that certain quinoxaline derivatives induced apoptosis in cancer cells, suggesting a mechanism for their anticancer activity .

- Structure-Activity Relationship (SAR) :

| Compound | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | HCT116 | 7.8 | Moderate |

| Quinoxaline-bisarylurea | HepG2 | 10.27 | High |

| Unsubstituted Quinoxaline Derivative | MCF7 | 4.4 | High |

Antimicrobial Activity

In addition to anticancer properties, quinoxaline derivatives have demonstrated significant antimicrobial effects.

Findings

-

Antibacterial Activity :

- Research indicates that quinoxaline derivatives exhibit potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L . This suggests potential use in treating antibiotic-resistant infections.

- Biofilm Formation Inhibition :

Antiviral Activity

Emerging studies suggest that quinoxaline compounds may also possess antiviral properties.

Key Findings

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of acetamide derivatives typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

Substitution Reaction : React 4-methylphenol with chloroacetyl chloride under alkaline conditions to form 2-(4-methylphenoxy)acetyl chloride.

Amide Coupling : Use a condensing agent (e.g., DCC or EDC) to couple the acyl chloride with 6-aminoquinoxaline in anhydrous DMF or THF .

Optimization : Adjust reaction temperature (40–60°C), solvent polarity, and stoichiometric ratios (1:1.2 for amine:acyl chloride) to improve yield. Monitor progress via TLC or HPLC.

Q. How can researchers confirm the structural integrity of this compound using crystallographic methods?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow high-quality crystals via slow evaporation in a solvent system (e.g., DCM/hexane). Use SHELX software for structure solution and refinement, ensuring R-factors < 5% .

- Comparative Analysis : Validate bond lengths and angles against similar acetamide derivatives (e.g., 3-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid) to identify deviations .

Q. What analytical techniques are effective for purity assessment and characterization?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%).

- NMR Spectroscopy : Confirm proton environments (e.g., methylphenoxy δ 2.3 ppm, quinoxaline aromatic protons δ 8.1–8.5 ppm) .

- Mass Spectrometry : Compare experimental molecular ion ([M+H]+) with theoretical mass (e.g., m/z 351.12 for C₁₈H₁₇N₃O₂).

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation.

- First Aid : In case of skin contact, wash with soap/water and consult a physician. Refer to SDS guidelines for related acetamides (e.g., N-(4-methoxyphenyl)acetamide) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Methodological Answer:

Q. What strategies improve yield in multi-step synthesis?

Methodological Answer:

Q. How can computational modeling predict physicochemical properties?

Methodological Answer:

Q. What approaches are used in structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Q. How can degradation products under varying conditions be identified?

Methodological Answer:

Q. What is the patent landscape for related acetamide derivatives?

Methodological Answer:

- Database Search : Use SciFinder or Derwent Innovation with keywords like "N-(quinoxalin-yl)acetamide" and "phenoxyacetamide derivatives."

- Claim Analysis : Focus on synthesis methods or therapeutic applications cited in patents (e.g., WO2024000001) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.